CLogP of -0.156 Demonstrates Moderate Lipophilicity Distinct from Ethyl Acetate and Gem-Dimethyl Analogs
The calculated LogP (CLogP) for Ethyl 2-(oxetan-3-yl)acetate is -0.156 [1]. This value indicates significantly lower lipophilicity compared to simple alkyl esters like ethyl acetate (LogP ~0.73) and to gem-dimethyl analogs, which typically exhibit higher LogP values. The oxetane ring's polar oxygen atom contributes to reduced lipophilicity, a property crucial for optimizing drug-like profiles and improving aqueous solubility [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | CLogP: -0.156 |
| Comparator Or Baseline | Ethyl acetate (LogP ~0.73); Gem-dimethyl analogs (LogP generally higher, e.g., tert-butyl acetate LogP ~1.02) |
| Quantified Difference | Target compound is approximately 0.89 LogP units less lipophilic than ethyl acetate, and similarly lower relative to gem-dimethyl counterparts. |
| Conditions | Calculated using in silico methods (CLogP). |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and potentially better pharmacokinetic properties, making this compound a superior starting point for developing orally bioavailable drugs compared to more lipophilic ester or gem-dimethyl scaffolds.
- [1] Sima-Lab. Ethyl 2-(oxetan-3-yl)acetate Product Page. 2024. View Source
- [2] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry 2010, 53 (8), 3227-3246. View Source
